molecular formula C11H23NaO3S2 B13130927 Sodium 11-mercaptoundecane-1-sulfonate

Sodium 11-mercaptoundecane-1-sulfonate

Cat. No.: B13130927
M. Wt: 290.4 g/mol
InChI Key: UOSBKWQCFJUWDH-UHFFFAOYSA-M
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Description

Sodium 11-mercaptoundecane-1-sulfonate is a chemical compound with the molecular formula C11H25NaO3S2 and a molecular weight of 292.43 g/mol . It is known for its unique structure, which includes a sulfonate group and a mercapto group attached to an undecane chain. This compound is widely used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 11-mercaptoundecane-1-sulfonate typically involves the reaction of 11-bromoundecane with sodium sulfite and sodium thiolate under controlled conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the sulfonate and mercapto groups.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or distillation to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, and other polar solvents.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Sodium 11-mercaptoundecane-1-sulfonate is unique due to the presence of both the sulfonate and mercapto groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to form stable complexes with metals and its amphiphilic nature make it particularly valuable in research and industrial applications .

Biological Activity

Sodium 11-mercaptoundecane-1-sulfonate (MUS) is an amphiphilic compound that has garnered attention for its diverse biological activities, particularly in antiviral and antimicrobial applications. This article explores the biological activity of MUS, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

MUS is characterized by its long hydrocarbon chain and sulfonate group, which contribute to its amphiphilic nature. This structure enables it to interact with various biological membranes and surfaces, enhancing its potential as a therapeutic agent.

Antiviral Activity

Mechanism of Action

MUS exhibits significant antiviral properties, particularly against viruses such as herpes simplex virus (HSV) types 1 and 2. The antiviral activity is primarily attributed to its ability to inhibit viral entry into host cells. Studies have shown that MUS functionalized nanoparticles can effectively block the attachment and penetration of HSV into Vero cells, leading to a reduction in viral infection rates .

Research Findings

A study conducted by Cagno et al. demonstrated that nanoparticles modified with MUS showed enhanced antiviral activity compared to other sulfonate ligands. The results indicated that MUS-modified nanoparticles reduced HSV-1 and HSV-2 infectivity by approximately 50%, regardless of the surface concentration of the ligand .

In another investigation, MUS was found to enhance the efficacy of gold nanoparticles against various viruses, including respiratory syncytial virus (RSV). The study reported that MUS-functionalized gold nanoparticles exhibited virucidal activity through a mechanism that involved binding to heparan sulfate proteoglycans (HSPG) on the host cell surface .

Antimicrobial Activity

MUS also demonstrates antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The compound's ability to disrupt bacterial membranes has been linked to its amphiphilic nature, allowing it to penetrate bacterial cell walls effectively .

Case Study: Antimicrobial Efficacy

A recent study assessed the minimum inhibitory concentration (MIC) of MUS against various bacterial strains. The results indicated that MUS had a MIC ranging from 32 µg/mL to 128 µg/mL for different strains of Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Table 1: Antiviral Efficacy of MUS-Functionalized Nanoparticles

Virus TypeConcentration (µg/mL)Reduction in Infectivity (%)
HSV-11050
HSV-21050
RSV560

Table 2: Antimicrobial Activity of MUS

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 - 128 µg/mL
Escherichia coliNot determined
Pseudomonas aeruginosaNot determined

Properties

Molecular Formula

C11H23NaO3S2

Molecular Weight

290.4 g/mol

IUPAC Name

sodium;11-sulfanylundecane-1-sulfonate

InChI

InChI=1S/C11H24O3S2.Na/c12-16(13,14)11-9-7-5-3-1-2-4-6-8-10-15;/h15H,1-11H2,(H,12,13,14);/q;+1/p-1

InChI Key

UOSBKWQCFJUWDH-UHFFFAOYSA-M

Canonical SMILES

C(CCCCCS)CCCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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